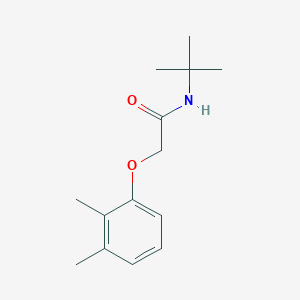![molecular formula C14H10FNO4 B5594590 2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5594590.png)
2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds related to 2-[(4-Fluorobenzoyl)amino]-5-hydroxybenzoic acid often involves multi-step organic reactions, including amide formation, fluorination, and hydroxylation. For instance, the synthesis of methyl 2-amino-5-fluorobenzoate, a compound with a similar fluorinated aromatic structure, utilized a sequence of nitration, esterification, and hydronation, starting from 3-fluorobenzoic acid, showcasing an optimized synthesis route with an 81% yield (Yin Jian-zhong, 2010). Such methodologies highlight the complexity and precision required in synthesizing fluorinated aromatic compounds.
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 2-[(4-Fluorobenzoyl)amino]-5-hydroxybenzoic acid involves understanding the influence of substituents on the aromatic systems. Studies on co-crystals and molecular complexes, such as the analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid, reveal how hydrogen bonding and molecular interactions stabilize the structure, providing insights into the conformational preferences and electronic properties of these compounds (Banerjee et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving compounds with fluorinated aromatic structures and amino groups include substitution reactions, where the presence of a fluorine atom can significantly influence reactivity and selectivity. For example, the synthesis and functionalization of fluorinated benzothiazoles demonstrate how fluorine substituents affect the chemical behavior of aromatic compounds, leading to potent and selective inhibitory activity against cancer cell lines (Mortimer et al., 2006).
Physical Properties Analysis
The physical properties of fluorinated aromatic compounds, including solubility, melting points, and crystal structure, are crucial for their application in material science and pharmaceuticals. The synthesis and characterization of co-crystals, such as those involving 2-aminobenzothiazol and 4-fluorobenzoic acid, provide valuable data on the physical properties, showcasing the impact of molecular interactions on the solubility and stability of these compounds (Banerjee et al., 2022).
Aplicaciones Científicas De Investigación
Plant Disease Resistance Enhancement
Research indicates that derivatives of salicylic acid, including fluorinated compounds similar in structure to 2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid, can play a significant role in enhancing plant disease resistance. These compounds have been studied for their ability to induce systemic acquired resistance (SAR) in plants, a process that involves the accumulation of pathogenesis-related proteins and leads to increased resistance against pathogens like the tobacco mosaic virus. Fluorinated derivatives, in particular, have shown promise due to their ability to more effectively induce the PR-1a protein, a marker of SAR, compared to non-fluorinated counterparts (Silverman et al., 2005).
Development of Heterocyclic Compounds
The compound has potential applications in the synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling reactions. Such reactions are crucial for the development of novel organic compounds with possible applications in materials science, pharmaceuticals, and organic electronics. The efficient synthesis of isocoumarin derivatives, some exhibiting solid-state fluorescence, showcases the versatility of 2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid and related substances in organic synthesis (Shimizu et al., 2009).
Antitumor Activities and Bioactivation
Studies have also explored the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules, revealing that human cytochrome P450 enzymes can mediate the bioactivation of compounds structurally related to 2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid. This process leads to the formation of reactive intermediates that contribute to the compounds' antitumor activities, highlighting the potential of such fluorinated compounds in cancer therapy (Wang & Guengerich, 2012).
Fluorescence Probes and Biological Studies
Fluorinated compounds derived from 2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid have been studied for their unique fluorescence properties, making them potential candidates for use as fluorescence probes in biological and molecular medicine. Spectroscopic and theoretical investigations have demonstrated the relationship between substituent effects, molecular aggregation, and fluorescence properties, suggesting their utility in probing biological systems and studying molecular interactions (Budziak et al., 2019).
Propiedades
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c15-9-3-1-8(2-4-9)13(18)16-12-6-5-10(17)7-11(12)14(19)20/h1-7,17H,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQGLLKNSZDFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5594542.png)
![1-[4-(1,3-benzodioxol-5-yl)benzyl]-1H-imidazole](/img/structure/B5594550.png)

![N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5594554.png)
![2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5594555.png)
![N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide](/img/structure/B5594561.png)
![3-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5594568.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5594574.png)
![2-(3-methylbutyl)-8-[(4-methyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5594578.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5594585.png)


![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5594613.png)